2-Bromo-3-(3-carboethoxyphenyl)-1-propene
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Description
2-Bromo-3-(3-carboethoxyphenyl)-1-propene, also known as BCPP, is a brominated phenylpropene that is used in a variety of scientific research applications. BCPP has been used in the synthesis of organic compounds, as a reagent in organic reactions, and as a catalyst in biochemical and physiological processes. BCPP has also been used in the development of new drugs and pharmaceuticals.
Scientific Research Applications
Reactivity with Electrophiles and Synthesis of Functionalized Vinylsilanes : A related compound, 3-bromo-2-trimethylsilyl-1-propene, demonstrates reactivity with various electrophiles, leading to the creation of functionalized vinylsilanes. This reactivity is crucial in synthetic chemistry for creating diverse molecular structures (Knockel & Normant, 1984).
Nucleophilic Attack on π-Allyl Pd Complexes : Studies have shown that compounds like 2,3-Dibromo-1-propene, similar in structure to 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, undergo nucleophilic attack, leading to the formation of complex molecules. These reactions are significant in understanding the mechanistic pathways in organic chemistry (Organ, Miller, & Konstantinou, 1998).
Catalyst-Transfer Polycondensation : The study of 2-bromo-5-chloromagnesio-3-hexylthiophene, a compound structurally akin to 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, has led to insights into catalyst-transfer polycondensation. This mechanism is pivotal in polymer chemistry for creating well-defined polymers (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Synthesis and Reactivity in Radical Reactions : The preparation and study of 2-bromo-3-(tri-n-butylstannyl)-1-propene and its reactivity in radical reactions are relevant for understanding the chemical behavior of bromo-propene derivatives. These insights are crucial for developing new synthetic routes in organic chemistry (Williams, Shah, Brooks, & Zorn, 2016).
Nucleophilic and Electrophilic Reactivity : The reactivity of 3-bromo-2-(tert-butylsulfonyl)-1-propene with a range of nucleophiles and electrophiles, similar in reactivity potential to 2-Bromo-3-(3-carboethoxyphenyl)-1-propene, demonstrates its versatility as a multi-coupling reagent, which is significant for the synthesis of highly functionalized molecules (Auvray, Knochel, & Normant, 1985).
properties
IUPAC Name |
ethyl 3-(2-bromoprop-2-enyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUVRDCQMSMVCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641154 |
Source
|
Record name | Ethyl 3-(2-bromoprop-2-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-carboethoxyphenyl)-1-propene | |
CAS RN |
731772-86-4 |
Source
|
Record name | Ethyl 3-(2-bromoprop-2-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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